3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)propanamide
Description
BenchChem offers high-quality 3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-(3,5-dimethylpyrazol-1-yl)-N-[(6-thiophen-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N7OS/c1-12-9-13(2)24(22-12)7-5-18(26)19-10-17-21-20-16-4-3-15(23-25(16)17)14-6-8-27-11-14/h3-4,6,8-9,11H,5,7,10H2,1-2H3,(H,19,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSGHCEWPWHEZRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCC(=O)NCC2=NN=C3N2N=C(C=C3)C4=CSC=C4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N7OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)propanamide is a novel synthetic derivative that has garnered attention in pharmacological research due to its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy against various diseases, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex molecular structure that includes a pyrazole moiety and a triazolo-pyridazine unit. Its molecular formula is with a molecular weight of approximately 345.42 g/mol. The presence of these heterocyclic rings contributes to its biological activity.
Research indicates that compounds containing pyrazole and triazole derivatives often exhibit diverse biological activities due to their ability to interact with various biological targets. The mechanisms of action for this compound may include:
- Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit enzymes such as DNA gyrase and tubulin polymerization, which are crucial for cellular replication and division.
- Antimicrobial Activity : Pyrazole derivatives have demonstrated significant antimicrobial effects against various bacterial strains and fungi.
- Antitumor Activity : Studies have indicated that modifications in the structural components can enhance antitumor properties by inducing apoptosis in cancer cells.
Biological Activity Data
The following table summarizes the biological activities reported for similar compounds and their mechanisms:
Case Studies
Several studies have been conducted to evaluate the efficacy of pyrazole derivatives in clinical settings:
- Antitumor Efficacy :
- Antimicrobial Properties :
- Anti-inflammatory Effects :
Scientific Research Applications
Medicinal Chemistry
Antitumor and Antiviral Activity
Recent studies have shown that derivatives of pyrazole compounds exhibit promising antitumor and antiviral properties. For example, a series of pyrazole-based compounds were synthesized and tested for their biological activity against various cancer cell lines and viruses. The results indicated that structural modifications could enhance the efficacy of these compounds against specific targets by inhibiting tubulin polymerization, which is crucial for cancer cell division .
Mechanisms of Action
The mode of action for the antitumor activity of pyrazole derivatives typically involves the disruption of microtubule dynamics. This mechanism is essential as it prevents cancer cells from successfully completing mitosis. Additionally, some compounds have shown potential in targeting viral replication processes, making them candidates for further development as antiviral agents .
Agricultural Applications
Pesticidal Properties
Compounds containing pyrazole structures have been investigated for their insecticidal and fungicidal properties. The incorporation of thiophene and triazole moieties into the pyrazole framework has been shown to enhance the biological activity against pests and pathogens in agricultural settings. These compounds can act as effective agents in pest control due to their ability to interfere with the biological processes of target organisms .
Materials Science
Synthesis of Novel Materials
The unique chemical structure of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)propanamide allows for its use in synthesizing advanced materials. Research has focused on its application in creating polymers with enhanced thermal stability and mechanical properties. These materials can be utilized in various industrial applications, including coatings and composites .
Case Studies
Q & A
Basic Research Questions
Q. What are effective strategies for synthesizing triazole-pyridazine hybrids with thiophene substituents?
- Methodological Answer : Utilize copper-catalyzed azide-alkyne cycloaddition (CuAAC) for regioselective triazole formation. For example, react azido-pyrazole intermediates (e.g., 3-azido-5-methyl-1-(4-nitrophenyl)-1H-pyrazole, as in ) with alkyne-functionalized pyridazines under optimized conditions (CuSO₄, sodium ascorbate, THF/H₂O, 50°C, 16h). Monitor reaction progress via TLC and purify via flash chromatography (cyclohexane/ethyl acetate gradient) to isolate the triazole-pyridazine core .
Q. How can spectral contradictions in NMR and MS data be resolved for this compound?
- Methodological Answer : Assign peaks systematically:
- 1H NMR : Identify pyrazole protons (δ ~5.9–6.2 ppm) and thiophene protons (δ ~7.0–7.5 ppm). Use 2D NMR (COSY, HSQC) to resolve overlapping signals in aromatic regions .
- MS : Compare experimental HRMS with theoretical values (e.g., C₁₀H₈O₂N₆: Calc. 244.0703, Found 244.0704 ). Address discrepancies by verifying ionization efficiency and fragmentation patterns.
Q. What purification methods are recommended for isolating the target compound?
- Methodological Answer : Use dry-load flash chromatography (silica gel, cyclohexane/ethyl acetate gradients) to remove unreacted azides or alkynes. For polar byproducts, consider reverse-phase HPLC with acetonitrile/water gradients. Confirm purity via ≥95% HPLC area percentage and absence of unassigned NMR peaks .
Advanced Research Questions
Q. How can regioselectivity challenges in triazole-pyridazine coupling be addressed?
- Methodological Answer : Optimize steric and electronic effects:
- Steric Control : Use bulky substituents (e.g., 3,5-dimethylpyrazole) to direct cycloaddition to the less hindered nitrogen atom .
- Electronic Control : Modify pyridazine electron density via electron-withdrawing groups (e.g., nitro) to favor specific triazole regioisomers. Validate via computational DFT studies .
Q. What computational tools are suitable for predicting biological targets of this compound?
- Methodological Answer : Perform molecular docking against enzymes like 14α-demethylase lanosterol (PDB: 3LD6) using AutoDock Vina or Schrödinger Suite. Prioritize binding poses with ΔG < −7 kcal/mol and validate via MD simulations (e.g., GROMACS) to assess stability. Cross-reference with antifungal activity assays .
Q. How can reaction yields be improved for the propanamide linker introduction?
- Methodological Answer : Apply Design of Experiments (DoE) with Bayesian optimization:
- Variables : Equivalents of coupling reagent (e.g., HATU/DMAP), solvent polarity (DMF vs. DCM), and temperature.
- Output : Maximize yield by identifying synergistic effects (e.g., excess HATU in DMF at 0°C reduces racemization). Validate via LC-MS monitoring .
Q. What strategies mitigate instability of the thiophene-triazolopyridazine moiety under acidic conditions?
- Methodological Answer :
- Protection : Temporarily protect the thiophene sulfur with tert-butyl groups during synthesis.
- pH Control : Maintain neutral to slightly basic conditions (pH 7–8) using buffered reactions (e.g., NaHCO₃). Post-synthesis, confirm stability via accelerated degradation studies (40°C/75% RH for 14 days) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
